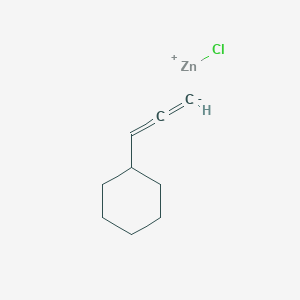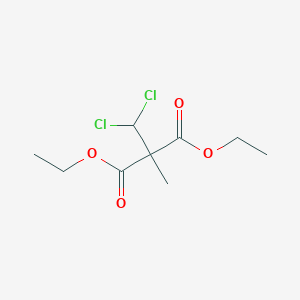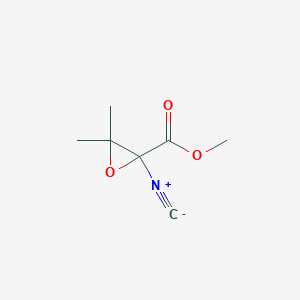
1,3-Bis(2-chloroethenyl)-1,1,3,3-tetramethyldisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2-chloroethenyl)-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of two chloroethenyl groups attached to a disiloxane backbone
Vorbereitungsmethoden
The synthesis of 1,3-Bis(2-chloroethenyl)-1,1,3,3-tetramethyldisiloxane typically involves the reaction of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane with acetylene in the presence of a catalyst. The reaction conditions often require elevated temperatures and pressures to facilitate the addition of the chloroethenyl groups to the disiloxane backbone. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Analyse Chemischer Reaktionen
1,3-Bis(2-chloroethenyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethenyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form siloxane-based polymers or other derivatives.
Reduction Reactions: Reduction of the chloroethenyl groups can lead to the formation of ethyl-substituted disiloxanes. Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(2-chloroethenyl)-1,1,3,3-tetramethyldisiloxane has several scientific research applications:
Materials Science: It is used in the synthesis of siloxane-based polymers and copolymers, which have applications in coatings, adhesives, and sealants.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organosilicon compounds.
Biological Research: It is investigated for its potential use in drug delivery systems due to its ability to form stable, biocompatible polymers.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of functionalized siloxanes.
Wirkmechanismus
The mechanism by which 1,3-Bis(2-chloroethenyl)-1,1,3,3-tetramethyldisiloxane exerts its effects involves the reactivity of the chloroethenyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The disiloxane backbone provides stability and flexibility, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(2-chloroethenyl)-1,1,3,3-tetramethyldisiloxane can be compared with other similar compounds, such as:
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane: This compound lacks the chloroethenyl groups and is less reactive in substitution reactions.
1,3-Bis(2-chloroethyl)-1,1,3,3-tetramethyldisiloxane: This compound has ethyl groups instead of ethenyl groups, leading to different reactivity and applications.
1,3-Bis(2-bromoethenyl)-1,1,3,3-tetramethyldisiloxane: The presence of bromine atoms instead of chlorine atoms results in different chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
91453-69-9 |
|---|---|
Molekularformel |
C8H16Cl2OSi2 |
Molekulargewicht |
255.28 g/mol |
IUPAC-Name |
2-chloroethenyl-[2-chloroethenyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C8H16Cl2OSi2/c1-12(2,7-5-9)11-13(3,4)8-6-10/h5-8H,1-4H3 |
InChI-Schlüssel |
YYEUHKJHTKQAFW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C=CCl)O[Si](C)(C)C=CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol](/img/structure/B14359821.png)
![Ethyl 5-[(7-oxo-7H-benzo[c]fluoren-5-yl)oxy]pentanoate](/img/structure/B14359840.png)
![Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate](/img/structure/B14359858.png)
![2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one](/img/structure/B14359870.png)
![8-[(5,5,7,7-Tetramethyloct-1-en-1-yl)oxy]quinoline-2-carbonitrile](/img/structure/B14359876.png)

![2-[(2,4-Dichlorophenyl)methoxy]aniline](/img/structure/B14359883.png)
![1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene](/img/structure/B14359892.png)
![3-{Methyl[2-(pyridin-2-yl)ethyl]amino}phenol](/img/structure/B14359897.png)

![1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B14359902.png)
![5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid](/img/structure/B14359903.png)

